Glycolic-2,2-D2 acid
Overview
Description
Glycolic-2,2-D2 acid, also known as glycolic acid or hydroxyacetic acid, is a colorless, odorless, and hygroscopic organic compound . It is the smallest alpha hydroxy acid and is widely used for skincare applications .
Synthesis Analysis
Glycolic-2,2-D2 acid can be prepared by the Cannizzarorearrangement of glyoxal-d2 and by the action of nitrous acid on glycine-d5 . Another synthetic pathway involves the bioproduction of glycolic acid from lignocellulosic sugars .Molecular Structure Analysis
The molecular formula of Glycolic-2,2-D2 acid is C2H2D2O3 . It has an average mass of 78.064 Da and a monoisotopic mass of 78.028595 Da .Chemical Reactions Analysis
Glycolic acid is a 2-hydroxy monocarboxylic acid that is functionally related to acetic acid . It is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug .Physical And Chemical Properties Analysis
Glycolic-2,2-D2 acid has a density of 1.4±0.1 g/cm3, a boiling point of 265.6±13.0 °C at 760 mmHg, and a flash point of 128.7±16.3 °C . It has a polar surface area of 58 Å2 and a molar volume of 53.7±3.0 cm3 .Scientific Research Applications
- Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable copolymer in drug delivery systems. Researchers have investigated the synthesis and characterization of PLGA with different lactic acid/glycolic acid (LA/GA) molar ratios, including 52/48. These PLGA films exhibit promising properties for drug loading and release, making them suitable carriers for compounds like curcumin .
- Deuterated glycolic acid derivatives may contribute to the development of biocompatible scaffolds for tissue engineering. These scaffolds can support cell growth and tissue regeneration .
- Researchers have explored the use of deuterated glycolic acid in surface modification and coatings. By incorporating deuterium-labeled glycolic acid into polymer coatings, they aim to enhance biocompatibility and reduce inflammation .
Biodegradable Polymers and Drug Delivery Systems
Tissue Engineering and Scaffolds
Surface Modification and Coatings
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dideuterio-2-hydroxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-DICFDUPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolic-2,2-D2 acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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